molecular formula C7H6Cl2FN B1530735 (3,5-Dichloro-4-fluorophenyl)methanamine CAS No. 1542762-40-2

(3,5-Dichloro-4-fluorophenyl)methanamine

Cat. No.: B1530735
CAS No.: 1542762-40-2
M. Wt: 194.03 g/mol
InChI Key: VISNNKXGFKTWEY-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-fluorophenyl)methanamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a fluorine atom at the 4th position. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Safety and Hazards

“3,5-Dichloro-4-fluorobenzylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-4-fluorobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative decarboxylation pathways

Cellular Effects

The effects of 3,5-Dichloro-4-fluorobenzylamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby modifying the metabolic flux and metabolite levels within the cell.

Molecular Mechanism

At the molecular level, 3,5-Dichloro-4-fluorobenzylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with flavin monooxygenases, which play a role in oxidative decarboxylation . These interactions result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-4-fluorobenzylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions but may degrade over time, leading to altered cellular responses . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-4-fluorobenzylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

3,5-Dichloro-4-fluorobenzylamine is involved in various metabolic pathways, including oxidative decarboxylation. It interacts with enzymes such as flavin monooxygenases, which facilitate the conversion of the compound into other metabolites . These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 3,5-Dichloro-4-fluorobenzylamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is vital for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 3,5-Dichloro-4-fluorobenzylamine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-fluorophenyl)methanamine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and improve safety .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used for nucleophilic substitution reactions.

    Sodium Borohydride: Commonly used for reduction reactions.

    Hydrobromic Acid and Sodium Nitrite: Used in diazotization reactions.

Major Products:

Properties

IUPAC Name

(3,5-dichloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISNNKXGFKTWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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